molecular formula C13H15ClO3 B1343540 3'-Acetoxy-5-chlorovalerophenone CAS No. 898786-91-9

3'-Acetoxy-5-chlorovalerophenone

Cat. No.: B1343540
CAS No.: 898786-91-9
M. Wt: 254.71 g/mol
InChI Key: SNIJPQARBVTAFJ-UHFFFAOYSA-N
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Description

3’-Acetoxy-5-chlorovalerophenone is a chemical compound with the molecular formula C13H15ClO3This compound belongs to the family of phenones and is characterized by its white crystalline powder form. It is commonly used in various fields of research, including medical, environmental, and industrial studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Acetoxy-5-chlorovalerophenone typically involves the acetylation of 5-chlorovalerophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 3’-Acetoxy-5-chlorovalerophenone can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Acetoxy-5-chlorovalerophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3’-acetoxy-5-chlorobenzoic acid.

    Reduction: Formation of 3’-acetoxy-5-chlorovalerophenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Acetoxy-5-chlorovalerophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of 3’-Acetoxy-5-chlorovalerophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Acetoxy-4-chlorovalerophenone
  • 3’-Acetoxy-5-bromovalerophenone
  • 3’-Acetoxy-5-fluorovalerophenone

Uniqueness

3’-Acetoxy-5-chlorovalerophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[3-(5-chloropentanoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-10(15)17-12-6-4-5-11(9-12)13(16)7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIJPQARBVTAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645204
Record name 3-(5-Chloropentanoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-91-9
Record name 3-(5-Chloropentanoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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